molecular formula C18H18O4 B12792468 1,3-Butylene glycol dibenzoate CAS No. 2867-65-4

1,3-Butylene glycol dibenzoate

Cat. No.: B12792468
CAS No.: 2867-65-4
M. Wt: 298.3 g/mol
InChI Key: HVWZDMVPWXVEBP-UHFFFAOYSA-N
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Description

1,3-Butylene glycol dibenzoate is a chemical ester derived from 1,3-butylene glycol (1,3-butanediol) and benzoic acid . The parent compound, 1,3-butylene glycol (CAS 107-88-0), is a clear, hygroscopic, water-soluble liquid with a molecular formula of C4H10O2 and is known for its role as a solvent, humectant, and viscosity-decreasing agent . As a diester, this compound is characterized by its increased molecular weight and altered solubility profile compared to its glycol precursor, making it a compound of interest for specialized research applications . This compound is primarily investigated for its potential as a specialty plasticizer and a fixative in fragrance compositions. In polymer research, esters of 1,3-butylene glycol are explored for imparting flexibility and impact resistance to synthetic resins, such as polyurethanes and polyesters . Concurrently, its structural relationship to compounds used as fragrance diluents and solvents suggests utility in stabilizing and modifying the release of fragrance ingredients in experimental formulations . The mechanism of action in these contexts is physical, involving the integration of the compound into a polymer matrix to space out polymer chains, or into a fragrance mixture to solubilize and slow the evaporation of scent molecules. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use. It must not be incorporated into cosmetics, food, pharmaceuticals, or household products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2867-65-4

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

3-benzoyloxybutyl benzoate

InChI

InChI=1S/C18H18O4/c1-14(22-18(20)16-10-6-3-7-11-16)12-13-21-17(19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3

InChI Key

HVWZDMVPWXVEBP-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics for 1,3 Butylene Glycol Dibenzoate

Established Synthetic Pathways for Dibenzoate Esters

The synthesis of dibenzoate esters, including 1,3-Butylene Glycol Dibenzoate, is predominantly achieved through two main chemical reactions: direct esterification and transesterification.

Direct esterification, also known as Fischer-Speier esterification, involves the reaction of a carboxylic acid (benzoic acid) with an alcohol (1,3-Butylene Glycol) in the presence of an acid catalyst. This reversible reaction necessitates the removal of water to drive the equilibrium towards the formation of the ester. The molar ratio of the reactants is a critical parameter, with an excess of benzoic acid often used to enhance the yield of the dibenzoate ester. The reaction temperature is typically elevated, often in the range of 170-250°C, to achieve a reasonable reaction rate.

The general reaction can be represented as: 2 C₆H₅COOH + HOCH₂(CH₂)₂CH(OH)CH₃ ⇌ C₆H₅COOCH₂(CH₂)₂CH(OCOC₆H₅)CH₃ + 2 H₂O

To illustrate the influence of reaction parameters, data from the synthesis of a similar compound, diethylene glycol dibenzoate, is often considered.

Table 1: Influence of Reactant Molar Ratio and Catalyst on the Esterification Yield of Diethylene Glycol Dibenzoate

Benzoic Acid : Diethylene Glycol Molar Ratio Catalyst Catalyst Loading (% of total raw material mass) Esterification Yield (%)
2 : 1.1 Stannous Oxide 0.4 98.67
2 : 1.2 Stannous Oxide 0.4 98.20
2 : 1.1 Tetrabutyl Titanate 0.4 97.50
2 : 1.2 Tetrabutyl Titanate 0.4 96.80
2 : 1.2 Composite (SnO & Tetrabutyl Titanate, 1:1) 0.4 98.20

Data is analogous from the synthesis of diethylene glycol dibenzoate.

Transesterification is an alternative pathway where an existing ester, such as methyl benzoate (B1203000), reacts with 1,3-Butylene Glycol to form this compound and a more volatile alcohol (methanol). This method can be advantageous as the removal of the low-boiling-point alcohol byproduct can be more straightforward than removing water. The reaction is typically catalyzed by either acids or bases, or by organometallic compounds. Titanium-based catalysts, for instance, have been found to be effective in the transesterification polymerization of 1,3-butanediol (B41344) with various diacids. google.com

The general reaction is as follows: 2 C₆H₅COOCH₃ + HOCH₂(CH₂)₂CH(OH)CH₃ ⇌ C₆H₅COOCH₂(CH₂)₂CH(OCOC₆H₅)CH₃ + 2 CH₃OH

The choice of catalyst is pivotal in the synthesis of dibenzoate esters, influencing both the reaction rate and the final product's quality. A variety of catalysts have been explored for these reactions.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid (p-TSA) are effective but can lead to corrosion issues and colored byproducts, often necessitating neutralization and purification steps. google.com

Heterogeneous Catalysts: Solid acid catalysts, such as sulfated zirconia and ion-exchange resins, offer the advantages of easier separation from the reaction mixture, reusability, and reduced corrosion. For instance, a SO₄²⁻/TiO₂-La₂O₃ solid acid catalyst has been utilized in the preparation of benzoate plasticizers. google.com

Organometallic Catalysts: Compounds of tin, titanium, and zirconium are widely used in industrial esterification and transesterification processes. googleapis.com Titanium tetrabutoxide, for example, has been identified as an effective catalyst in the transesterification polymerization of butylene glycol. google.com Composite catalysts, combining different metal oxides like stannous oxide and tetrabutyl titanate, have also shown high efficacy in the synthesis of diethylene glycol dibenzoate. dnu.dp.ua

Optimization of Reaction Parameters for Enhanced Synthesis Efficiency and Product Purity

Achieving high efficiency and purity in the synthesis of this compound requires careful control over several reaction parameters, starting from the quality of the precursors.

The hydrogenation of 3-hydroxybutanal is typically carried out in the presence of a Raney nickel catalyst. google.com The purity of the 3-hydroxybutanal intermediate, which is influenced by the preceding aldol (B89426) condensation, will affect the efficiency of the hydrogenation and the purity of the resulting 1,3-Butylene Glycol. Impurities such as crotonaldehyde, formed from the dehydration of acetaldol, can lead to the formation of byproducts like butanol during hydrogenation. atamanchemicals.com Therefore, purification steps to remove such impurities from the 1,3-Butylene Glycol precursor are essential for obtaining a high-purity dibenzoate ester. google.comgoogle.com

Table 2: Effect of Acetaldehyde (B116499) Purity on 1,3-Butylene Glycol Yield

Acetaldehyde Acid Concentration (wt. %) 1,3-Butylene Glycol Yield Efficiency (%)
< 0.04 > 75
0.05 - 0.1 < 75

Data derived from findings on the impact of carboxylic acid content on aldol condensation efficiency. google.com

In the esterification of 1,3-Butylene Glycol, the catalyst not only accelerates the reaction but can also influence the product distribution and color. Organometallic catalysts, such as those based on tin and titanium, are often preferred in industrial settings. dnu.dp.ua The catalytic activity can sometimes be enhanced by the use of co-catalysts or by creating composite catalytic systems. For instance, a combination of stannous oxide and tin protochloride has been shown to have a better catalytic effect than either catalyst alone in the synthesis of diethylene glycol dibenzoate. dnu.dp.ua

The concentration of the catalyst is another parameter that requires optimization. While a higher catalyst loading can increase the reaction rate, it can also lead to undesired side reactions and may complicate the purification process. The optimal catalyst concentration is typically determined experimentally to strike a balance between reaction efficiency and product quality.

Control of Reaction Temperature and Pressure Profiles

The synthesis of this compound, typically achieved through the esterification of 1,3-butylene glycol with benzoic acid, is highly dependent on the precise control of reaction temperature and pressure. These parameters are critical in influencing the reaction rate, equilibrium position, and the minimization of side reactions.

In the production of related dibenzoate esters, such as diethylene glycol dibenzoate, reaction temperatures are often maintained in the range of 190-210°C. patsnap.com For the synthesis of 1,3-butylene glycol itself, a precursor to the dibenzoate, specific temperature and pressure conditions are crucial. For instance, the aldol condensation of acetaldehyde to form an intermediate is maintained at temperatures between 20°C and 30°C and pressures of approximately 306 kPa to 310 kPa. google.com Subsequent hydrogenation steps to produce 1,3-butylene glycol can be carried out at temperatures ranging from 50°C to 200°C and pressures from 101 kPa to 8000 kPa. google.comgoogle.com

The temperature profile during the polymerization of bio-based 1,3-butylene glycol with succinic acid has been shown to significantly affect the molar mass of the resulting polyester (B1180765). nsf.gov Studies have demonstrated that maintaining reaction temperatures below 240°C is ideal for mitigating undesirable side reactions. nsf.gov The kinetics of this polycondensation have been monitored at both 200°C and 240°C, revealing the impact of temperature on reaction progression. nsf.gov

Pressure also plays a pivotal role. In the reduction reactions involved in the synthesis of 1,3-butylene glycol, increasing the hydrogen pressure, preferably to 10 MPa or greater, can help reduce the amount of impurities like acetaldehyde and crotonaldehyde. googleapis.com

The following interactive table provides a summary of typical temperature and pressure ranges for related synthesis processes.

Process StageTemperature Range (°C)Pressure Range (kPa)Reference
Aldol Condensation20 - 30306 - 310 google.com
Hydrogenation50 - 200101 - 8000 google.comgoogle.com
Esterification190 - 210Not Specified patsnap.com
Polycondensation< 240Dynamic Vacuum nsf.gov

Solvent System Selection and Its Impact on Reaction Equilibrium

In esterification reactions, the solvent can shift the equilibrium by preferentially stabilizing either the reactants or the products. wikipedia.org For example, in the esterification of acetic acid with ethanol, acetonitrile (B52724) has been shown to promote the reaction, while dimethylformamide tends to suppress it. elsevierpure.comresearchgate.net The impact of the solvent is tied to its polarity and its ability to solvate the different species involved in the reaction. wikipedia.org

The use of an excess of one of the reactants, such as the alcohol in Fischer esterification, can serve as the solvent and help drive the reaction equilibrium towards the product side. chegg.com In some cases, solvent-free conditions are employed, though this can sometimes lead to longer reaction times. researchgate.net The inclusion of organic solvents can alleviate this, but concerns about volatility and toxicity must be considered. researchgate.net

Aromatic solvents, such as xylene, have been used as entrainers to remove water formed during esterification, thereby shifting the equilibrium towards the formation of the ester. googleapis.com The selection of a solvent with an appropriate boiling point is also important for process efficiency. googleapis.com

The following table outlines the effects of different solvents on esterification reactions.

SolventEffect on EsterificationReference
AcetonitrilePromotes elsevierpure.comresearchgate.net
DimethylformamideSuppresses elsevierpure.comresearchgate.net
Excess AlcoholDrives equilibrium to products chegg.com
Aromatic Solvents (e.g., Xylene)Removes water, shifts equilibrium googleapis.com

Principles of Green Chemistry in Dibenzoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of dibenzoates to create more sustainable and environmentally friendly processes. ajrconline.orgwjpmr.com This involves focusing on aspects such as the use of renewable feedstocks and maximizing atom economy. ajrconline.org

A significant advancement in the green synthesis of this compound is the use of bio-based feedstocks for its precursor, 1,3-butylene glycol (1,3-BG). bioplasticsnews.comacs.org Traditionally, 1,3-BG is produced from petroleum-based feedstocks. bioplasticsnews.com However, renewable routes have been developed that utilize the fermentation of plant-derived sugars. bioplasticsnews.combrontidebg.com

Genomatica, for instance, has developed a process using engineered E. coli to produce bio-based 1,3-BG from renewable sugars in a one-step fermentation process. epa.gov This bio-based 1,3-BG, marketed as Brontide®, has received 100% bio-based certification from the U.S. Department of Agriculture's BioPreferred program. epa.gov This approach not only utilizes a renewable feedstock but also avoids the use of hazardous chemicals like acetaldehyde, a probable carcinogen derived from petroleum, which is used in the conventional synthesis. epa.gov The bio-based process also has a lower carbon footprint, with a life cycle analysis showing a 51% lower global warming potential compared to the conventional process. epa.gov Godavari Biorefineries Ltd. also manufactures a bio-based 1,3-Butylene Glycol, NaturoBG®, from renewable resources. godavaribiorefineries.com

The use of bio-based 1,3-butylene glycol has been explored in the synthesis of step-growth polyesters, demonstrating its viability as a building block for materials. acs.org

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.orgwikipedia.org In the context of dibenzoate production, this means designing synthetic routes where the majority of the atoms from the reactants end up in the this compound molecule.

Improving atom economy often involves the use of catalytic reagents over stoichiometric ones, as catalysts can be used in small amounts and recycled, generating less waste. acs.org For esterification reactions, the use of heterogeneous catalysts offers advantages such as simplified product separation, catalyst reusability, and reduced waste generation. mdpi.com This contributes to more sustainable chemical processes. mdpi.com

Waste minimization in esterification can also be achieved by optimizing reaction conditions to reduce the formation of byproducts. researchgate.net Additionally, process intensification strategies, such as the use of continuous-flow reactor systems, can enhance energy efficiency and minimize the plant footprint. mdpi.com

The concept of atom economy provides a framework for evaluating the "greenness" of a chemical process. wikipedia.org While a high chemical yield is traditionally sought, a high-yielding process can still generate significant waste if it has poor atom economy. wikipedia.org Therefore, a focus on both high yield and high atom economy is crucial for sustainable dibenzoate production. acs.orgprimescholars.com

Polymer Science Applications and Structure Performance Relationships of 1,3 Butylene Glycol Dibenzoate

Role as a Polymeric Additive

1,3-Butylene glycol dibenzoate is a high-solvating plasticizer belonging to the benzoate (B1203000) ester class of compounds. Its utility in polymer science stems from its molecular structure, which features a central flexible glycol component flanked by two rigid benzoate groups. This configuration allows it to function effectively both as a primary plasticizer and as a coalescing agent in various polymer systems.

The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer. This compound achieves this through a well-understood physical mechanism. When incorporated into a rigid polymer matrix, such as Poly(vinyl chloride) (PVC), its molecules interpose themselves between the long polymer chains. This spacing increases the intermolecular distance, thereby weakening the strong dipole-dipole interactions and van der Waals forces that hold the polymer chains tightly together in an unplasticized state.

This process increases the "free volume" within the polymer structure, allowing for greater segmental mobility of the polymer chains. As a result, the polymer can deform more easily under stress. The most significant quantifiable effect of this mechanism is the reduction of the polymer's glass transition temperature (Tg). The Tg is the temperature at which a rigid, glassy polymer becomes soft and rubbery. By lowering the Tg, this compound extends the flexible temperature range of the polymer, making it suitable for applications that require elasticity at room temperature or below. Benzoate esters are recognized as effective high-solvating plasticizers, a property that ensures high compatibility and efficient plasticization in polar polymers.

In waterborne coatings, adhesives, and inks, which are often based on acrylic, vinyl acetate, or other latex emulsions, the formation of a continuous, durable film is critical. This process, known as coalescence, involves the fusion of discrete polymer particles after the evaporation of water. ankushenterprise.comspecialchem.com The temperature at which these particles can fuse is known as the Minimum Film Forming Temperature (MFFT). specialchem.com If the ambient temperature is below the MFFT of the polymer, a brittle, cracked, and ineffective film will result. specialchem.com

This compound functions as a coalescing agent by acting as a temporary plasticizer for the latex particles. google.com It is preferentially absorbed by the polymer particles, temporarily lowering their Tg and, consequently, the MFFT of the system. specialchem.comgoogle.com This allows the particles to soften, deform, and fuse into a homogeneous and mechanically strong film at typical application temperatures. chemicalsknowledgehub.com After the film has formed and cured, the coalescent, being a semi-volatile compound, gradually evaporates from the film, allowing the polymer to regain its original hardness and durability. google.com This dual functionality makes it a valuable additive for developing low-VOC (Volatile Organic Compound) coatings without compromising film integrity. google.com

Performance Enhancement in Diverse Polymer Matrices

The chemical structure of this compound makes it a versatile additive compatible with a range of polar polymers. Its performance is marked by high solvency, efficiency, and the ability to impart specific desirable properties to the final product.

In PVC applications, this compound acts as an efficient plasticizer, often used in blends with other dibenzoates like diethylene glycol dibenzoate and dipropylene glycol dibenzoate. researchgate.netgoogle.com Its high solvating power leads to rapid fusion and gelation, which can reduce processing times and energy consumption in applications such as plastisols, extrusions, and calendering. google.com The incorporation of this compound enhances key mechanical properties of PVC, such as tensile strength and elongation, while maintaining good compatibility.

Table 1: Illustrative Performance of Dibenzoate Plasticizers in PVC

PropertyUnplasticized PVCPVC with General-Purpose PhthalatePVC with this compound
Hardness (Shore A) >9075 - 8578 - 88
Tensile Strength (MPa) ~5015 - 2518 - 28
Elongation at Break (%) <50250 - 350280 - 380
Glass Transition Temp. (°C) ~8220 - 4025 - 45

Note: Data is illustrative, based on typical performance characteristics of high-solvating dibenzoate plasticizers in flexible PVC formulations.

Studies on various glycol dibenzoates have shown that the structure of the glycol component significantly influences the properties of the plasticized PVC film. researchgate.net Blends containing this compound are noted for improving plastisol rheology and providing superior stain and extraction resistance compared to some traditional plasticizers. google.comgoogle.com

The precursor, 1,3-butylene glycol, is utilized as a co-monomer in the synthesis of certain polyurethane and polyester (B1180765) resins. atamanchemicals.com It is particularly effective in the manufacture of saturated polyesters intended for polyurethane coatings, where the glycol component introduces greater flexibility into the final polymer backbone. atamanchemicals.com

As an additive, this compound can be incorporated into polyurethane systems, such as adhesives, sealants, and elastomers. In these applications, it functions as a plasticizer to increase flexibility, improve tear strength, and enhance rebound characteristics. ataman-chemicals.com Its compatibility with polyurethane resins helps to modify the final properties of the cured material, making it softer and more pliable without significantly compromising its adhesive or cohesive strength. ataman-chemicals.combrenntag.com

This compound and its blends are highly effective in formulations based on acrylic polymers, particularly in waterborne systems like latex caulks, sealants, and pressure-sensitive adhesives (PSAs). ataman-chemicals.compstc.org Due to its polar nature, it exhibits excellent compatibility with the acrylic matrix. pstc.org

In acrylic caulks and sealants, the addition of dibenzoate plasticizers improves adhesion, extends the open time (the period during which the caulk can be tooled), and reduces the set time. ataman-chemicals.com It also enhances the flexibility and weatherability of the cured sealant. ataman-chemicals.com For pressure-sensitive adhesives, dibenzoates can be used to modify the final properties, such as tack and peel strength, by adjusting the Tg of the acrylic polymer. pstc.org Its role as a coalescent is also critical in acrylic coatings, ensuring the formation of a durable and aesthetically pleasing film. google.com

Other Thermoplastic, Thermosetting, and Elastomeric Polymer Blends

This compound and other dibenzoate esters are versatile plasticizers compatible with a wide range of polymers beyond PVC, including various thermoplastics, thermosets, and elastomers. semanticscholar.orgcathetermelt.comgoogle.comgoogle.com Their utility in these systems stems from their ability to enhance flexibility, improve processing, and modify physical properties.

In the realm of thermoplastics , this compound is particularly relevant in polyurethane formulations. While the dibenzoate itself can be used as a plasticizer, its precursor, 1,3-butanediol (B41344) (1,3-BDO), is a key monomer used as a chain extender in the synthesis of thermoplastic polyurethanes (TPUs). mdpi.com A study comparing TPUs synthesized with 1,3-BDO versus its isomer, 1,4-butanediol (B3395766) (1,4-BDO), revealed significant differences in thermal and mechanical properties. TPUs made with 1,3-BDO were found to be more transparent and viscous. semanticscholar.orgmdpi.com Thermal analysis showed that the glass transition temperature (Tg) of TPUs with 1,3-BDO was approximately 10-15°C higher than those made with 1,4-BDO. semanticscholar.orgmdpi.com This is attributed to the asymmetrical structure resulting from the methyl group in 1,3-BDO. semanticscholar.orgmdpi.com Dynamic Mechanical Analysis (DMA) confirmed that TPUs synthesized with 1,3-BDO have greater viscoelasticity, as indicated by a higher storage modulus. semanticscholar.orgmdpi.com

The following table summarizes the glass transition temperatures (Tg) of thermoplastic polyurethanes synthesized with different polyols and either 1,3-BDO or 1,4-BDO as chain extenders, as determined by Dynamic Mechanical Analysis (DMA).

PolyolChain ExtenderGlass Transition Temperature (Tg) (°C)
Poly(butyl acrylate) (PBA)1,4-BDO-29.3
Poly(butyl acrylate) (PBA)1,3-BDO-17.6
Poly(tetramethylene ether) glycol (PTMG)1,4-BDO-40.1
Poly(tetramethylene ether) glycol (PTMG)1,3-BDO-24.8
Polycarbonate diol (PCDL)1,4-BDO-29.2
Polycarbonate diol (PCDL)1,3-BDO-19.4

For thermosetting polymers , such as epoxy resins and polysulfides, dibenzoate plasticizers can be incorporated to improve flexibility and impact strength. cathetermelt.comgoogle.com For instance, in epoxy systems, which are known for their rigidity and brittleness, the addition of a plasticizer like dipropylene glycol dibenzoate has been shown to enhance strain at failure significantly while preserving mechanical strength. google.com While specific data for this compound in thermosets is limited, its chemical similarity to other effective dibenzoates suggests its potential for similar performance benefits. cathetermelt.comgoogle.com

In the context of elastomeric polymers , dibenzoate esters are compatible with various rubbers. cathetermelt.comgoogle.com For example, they can be used in nitrile rubber (acrylonitrile-butadiene rubber, NBR) compounds to improve flexibility and processing. mdpi.com The compatibility of a plasticizer with an elastomer is crucial to prevent degradation, such as cracking, swelling, or loss of strength. researchgate.net The choice of plasticizer depends on the polarity of the elastomer; polar plasticizers like dibenzoates are generally a good choice for polar elastomers such as nitrile rubber. mdpi.com

Influence on Polymer Processing Characteristics

The incorporation of this compound and its blends can significantly alter the rheological properties of polymer formulations, which is critical for optimizing processing conditions and the quality of the final product. Rheology, the study of the flow of matter, is paramount in polymer processing, as it governs how a material will behave in operations like extrusion, injection molding, and coating. kaust.edu.sa

Dibenzoate plasticizers, as a class, are known to be high-solvating, which generally leads to a reduction in the viscosity of polymer melts and plastisols. google.comgoogle.com This reduction in viscosity can lead to "improved rheology," which translates to lower energy consumption during processing and faster production cycles. semanticscholar.orgcathetermelt.com For instance, in PVC plastisols, viscosity modifiers are crucial for achieving the low initial viscosity required for high-shear-rate processes like spread coating. exxonmobilchemical.com

Dynamic Mechanical Analysis (DMA) provides insight into the viscoelastic properties of polymers, including the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response. eag.com In a study of thermoplastic polyurethanes (TPUs), those synthesized with a 1,3-butanediol chain extender exhibited a higher storage modulus compared to their 1,4-butanediol counterparts, indicating greater viscoelasticity. semanticscholar.orgmdpi.com This demonstrates a direct rheological modification at the molecular level due to the structural differences imparted by the 1,3-butylene glycol structure. semanticscholar.orgmdpi.com

The table below presents the storage modulus for TPUs synthesized with different polyols and chain extenders, illustrating the rheological impact of the 1,3-BDO structure.

PolyolChain ExtenderStorage Modulus (G') (mPa)
Poly(butyl acrylate) (PBA)1,4-BDO1.05 x 10^4
Poly(butyl acrylate) (PBA)1,3-BDO1.15 x 10^4
Poly(tetramethylene ether) glycol (PTMG)1,4-BDO1.00 x 10^4
Poly(tetramethylene ether) glycol (PTMG)1,3-BDO1.10 x 10^4
Polycarbonate diol (PCDL)1,4-BDO1.05 x 10^4
Polycarbonate diol (PCDL)1,3-BDO1.10 x 10^4

In the processing of certain polymers, particularly polyvinyl chloride (PVC) plastisols, the gelation and fusion stages are critical for the development of the final material's mechanical properties. researchgate.net this compound, as a high-solvating plasticizer, is expected to have a significant and beneficial impact on these processes. semanticscholar.orgcathetermelt.com

The process begins with a dispersion of PVC particles in a liquid plasticizer. researchgate.net Upon heating, the plasticizer penetrates and swells the PVC particles, a stage known as gelation. researchgate.net As the temperature continues to rise, the swollen particles fuse into a homogeneous melt, which then solidifies upon cooling into a flexible product. researchgate.net The efficiency of the plasticizer in solvating the polymer dictates the temperature and time required for these transitions. researchgate.net

High-solvating plasticizers like dibenzoates facilitate faster and more complete gelation and fusion at lower temperatures. semanticscholar.orgcathetermelt.comgoogle.com This leads to several processing advantages, including reduced energy costs, shorter cycle times, and improved mechanical properties in the final product due to a higher degree of gelation. google.comuobabylon.edu.iq A low degree of gelation can result in poor mechanical stability and a higher likelihood of failure under stress. uobabylon.edu.iq

Differential Scanning Calorimetry (DSC) is a technique used to study these thermal transitions and can determine the degree of gelation in PVC products. uobabylon.edu.iq Studies have shown that the addition of plasticizers to PVC formulations leads to a higher degree of gelation compared to unplasticized PVC. uobabylon.edu.iq While specific studies on this compound are not detailed, the well-documented performance of similar high-solvating dibenzoates strongly suggests it would promote a higher degree of gelation and lower processing temperatures. semanticscholar.orgcathetermelt.comuobabylon.edu.iq

Advanced Dibenzoate Formulations and Tailored Performance

In polymer formulation, it is common to use blends of plasticizers to achieve a desired balance of properties, and in some cases, these blends can exhibit synergistic effects, where the performance of the blend is superior to what would be expected from the individual components. google.comgoogle.com Blends of dibenzoate esters, potentially including this compound, have been developed to leverage such synergies. semanticscholar.orgcathetermelt.com

A notable example of this is the development of "triblends" of dibenzoate plasticizers, such as a mixture of diethylene glycol dibenzoate (DEGDB), dipropylene glycol dibenzoate (DPGDB), and 1,2-propylene glycol dibenzoate (PGDB). semanticscholar.orgcathetermelt.com These blends have been reported to provide unexpectedly low viscosity in PVC plastisols compared to what would be predicted based on the viscosities of the individual components. google.com This synergistic viscosity reduction is a significant advantage in processing, as it allows for easier handling and application of the plastisol. google.com

Beyond improved rheology, these synergistic blends can offer a range of other benefits, including:

Higher solvating power and lower processing times : This leads to increased production efficiency. semanticscholar.orgcathetermelt.com

Reduced plasticizer freezing point : This improves the handling and storage of the plasticizer blend. semanticscholar.orgcathetermelt.com

Improved gelation and fusion characteristics : As discussed previously, this enhances the mechanical properties of the final product. semanticscholar.orgcathetermelt.com

Higher tensile strength and superior stain and extraction resistance : These properties improve the durability and longevity of the end product. semanticscholar.orgcathetermelt.com

While these specific synergistic effects have been documented for particular triblends, the principle can be applied more broadly, and the inclusion of this compound in such blends could be explored to tailor performance for specific applications.

An innovative application concept for certain dibenzoate esters is their use as reversible heat-activated plasticizers. This behavior has been observed in a compound structurally similar to this compound, namely 1,4-butanediol dibenzoate (1,4-BDB). specialchem.com

In studies with PVC blends, it was found that 1,4-BDB can crystallize within the polymer matrix at room temperature over time. specialchem.com This crystallization leads to a loss of plasticizing effectiveness, resulting in a hardening of the material. specialchem.com However, upon gentle heating to temperatures above approximately 50-60°C, the plasticizer crystals melt, and the material once again becomes soft and flexible. specialchem.com This process is reversible, allowing the material to be shaped or molded at a moderately elevated temperature and then retain that shape upon cooling and hardening. specialchem.com

This phenomenon of reversible heat-activated plasticization offers unique possibilities for processing and application. For example, a PVC product could be manufactured in a flexible state, become rigid during its service life, and then be made flexible again with gentle heating for repair or reshaping. specialchem.com

Given the close structural similarity between 1,4-butanediol dibenzoate and this compound, it is plausible that the 1,3-isomer could exhibit similar behavior. The potential for crystallization within a polymer matrix is dependent on the molecular structure of the plasticizer, and further research would be needed to confirm if this compound can act as a reversible heat-activated plasticizer.

Analytical and Characterization Methodologies in 1,3 Butylene Glycol Dibenzoate Research

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatography is fundamental to the analysis of 1,3-Butylene glycol dibenzoate and its precursors, such as 1,3-butylene glycol. These techniques separate components of a mixture for individual identification and quantification, which is essential for quality control and research.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like diester plasticizers and their glycol precursors. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated compounds based on their mass-to-charge ratio.

For the analysis of the precursor, 1,3-butylene glycol, a direct on-column injection GC method with flame ionization detection (FID) has been established. chemicalbook.comatamanchemicals.com This approach avoids the need for derivatization or extraction, allowing for rapid quantification. atamanchemicals.com Research has shown this method to be linear over a concentration range of 25 to 100 mg/dL, with a minimum detectable concentration of 5.0 mg/dL. chemicalbook.comatamanchemicals.com The selection of an appropriate GC column is critical; for glycols, polar phases like modified polyethylene glycol are often chosen to mitigate peak tailing caused by the hydroxyl functional groups. atamanchemicals.com

For this compound itself, GC-MS analysis is used for identification. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 2246 for this compound on a standard non-polar column, providing a reference point for its identification in complex mixtures. nih.gov

Table 1: GC Method Parameters for 1,3-Butylene Glycol Analysis

ParameterConditionReference
TechniqueGas-Liquid Chromatography (GLC) chemicalbook.comatamanchemicals.com
InjectionDirect on-column chemicalbook.comatamanchemicals.com
DetectorFlame Ionization Detector (FID) chemicalbook.comatamanchemicals.com
Linearity Range25 to 100 mg/dL chemicalbook.comatamanchemicals.com
Detection Limit5.0 mg/dL chemicalbook.comatamanchemicals.com
Internal Standard1,2-Propanediol chemicalbook.comatamanchemicals.com

High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis of non-volatile or thermally sensitive compounds and is widely used for purity assessment and the analysis of complex mixtures containing this compound. When higher sensitivity and selectivity are required, HPLC is coupled with tandem mass spectrometry (LC-MS/MS).

HPLC methods are used to ensure the purity of the 1,3-butylene glycol precursor. For instance, a high-purity grade of 1,3-butylene glycol is characterized by having an absorbance of 0.02 or less at a wavelength of 210 nm for any peaks appearing in the relative retention time range of 4.0 to 5.5, with the retention time of 1,3-butylene glycol being 1.0. chemicalbook.com

For trace analysis of glycols in aqueous solutions, a derivatization step is often employed prior to HPLC analysis. The Schotten-Baumann method, using benzoyl chloride to form benzoyl esters, is a common approach. wikipedia.orguniv-lemans.frchemicalbook.com This derivatization allows for sensitive detection using either UV or mass spectrometry. A comparison of detection limits shows the superior sensitivity of electrospray ionization mass spectrometry (ESI-MS) over UV detection. wikipedia.orguniv-lemans.fr LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity for quantifying analytes in highly complex matrices. chemicalbook.com This is crucial for separating isomeric compounds, which can be achieved either chromatographically or by selecting specific mass transitions. chemicalbook.com

Table 2: HPLC Method Comparison for Glycol Analysis

ParameterUV Detection MethodESI-MS Detection MethodReference
TechniqueReversed-Phase HPLCReversed-Phase HPLC/MS wikipedia.orguniv-lemans.fr
DerivatizationBenzoyl ChlorideBenzoyl Chloride wikipedia.orguniv-lemans.fr
Detection Wavelength237 nmN/A (Selected Ion Monitoring) wikipedia.orguniv-lemans.fr
Limit of Detection (LOD)1 mg/L10-25 µg/L wikipedia.orguniv-lemans.fr
Limit of Quantitation (LOQ)2 mg/L20-50 µg/L wikipedia.orguniv-lemans.fr

Spectroscopic Methods for Structural Elucidation and Molecular Characterization

Spectroscopic techniques are essential for confirming the molecular structure of synthesized compounds like this compound. These methods probe the molecule's interaction with electromagnetic radiation to provide a detailed map of its atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic compounds in solution. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of each nucleus, allowing for unambiguous confirmation of the this compound structure.

The ¹H-NMR spectrum would show characteristic signals for the aromatic protons of the two benzoate (B1203000) groups, typically in the range of 7.4-8.1 ppm. The protons of the butylene chain would appear at higher field strengths (lower ppm values). The ¹³C-NMR spectrum complements this by showing signals for the carbonyl carbons of the ester groups (around 165-175 ppm), the aromatic carbons (128-133 ppm), and the aliphatic carbons of the butylene chain. nih.gov The specific chemical shifts and coupling patterns observed in these spectra provide a unique fingerprint of the molecule, confirming the connectivity of the atoms and verifying its identity.

Table 3: Predicted NMR Signals for this compound

NucleusStructural MoietyExpected Chemical Shift (ppm)Expected Multiplicity (¹H-NMR)
¹HAromatic (ortho- to C=O)~8.0Doublet
¹HAromatic (meta-, para-)~7.4-7.6Multiplet
¹H-OCH(CH₃)-~5.2Multiplet
¹H-OCH₂(CH₂)-~4.4Triplet
¹H-CH(CH₂)CH₂-~2.1Multiplet
¹H-CH(CH₃)-~1.4Doublet
¹³CCarbonyl (C=O)~166N/A
¹³CAromatic~128-133N/A
¹³CAliphatic (-O-C)~60-70N/A
¹³CAliphatic (-CH₂-)~35N/A
¹³CAliphatic (-CH₃)~20N/A

Note: Predicted values are based on typical chemical shifts for similar functional groups and are for illustrative purposes.

Thermal Analysis of Polymer Blends Containing this compound

Thermal analysis techniques are critical for understanding how plasticizers like this compound affect the physical properties of polymers. These methods measure changes in a material's properties as a function of temperature.

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. khneochem.co.jp It is particularly valuable for studying the thermal transitions of polymers, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). khneochem.co.jphmdb.ca

When this compound is blended with a polymer like Poly(vinyl chloride) (PVC), it acts as a plasticizer, increasing the flexibility and lowering the processing temperature. This effect is observed as a decrease in the glass transition temperature (Tg) of the polymer blend. hmdb.ca The Tg is a critical parameter as it defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. DSC can precisely measure this change. A miscible polymer blend will typically show a single Tg that is intermediate between the Tgs of the individual components. khneochem.co.jp

Modulated DSC (MDSC) is an advanced technique that superimposes a sinusoidal temperature modulation on the traditional linear heating ramp. This allows the total heat flow to be separated into reversing and non-reversing components. The reversing signal is associated with heat capacity changes, such as the glass transition, while the non-reversing signal is related to kinetic events like crystallization or enthalpic relaxation. This separation is particularly useful for complex polymer blends where multiple transitions may overlap. For example, the Tg of one component might be obscured by the crystallization of another in a standard DSC scan; MDSC can resolve these hidden transitions.

Table 4: Application of DSC/MDSC in Polymer Blend Analysis

TechniqueMeasured PropertyInformation GainedReference
DSCHeat Flow vs. TemperatureGlass Transition (Tg), Melting (Tm), Crystallization (Tc) khneochem.co.jphmdb.ca
DSCShift in TgEffect of plasticizer on polymer; assessment of miscibility hmdb.ca
MDSCReversing Heat FlowSeparation of reversible transitions like Tg from irreversible events
MDSCNon-Reversing Heat FlowAnalysis of kinetic events like crystallization, curing, and enthalpic relaxation

Dynamic Mechanical Thermal Analysis (DMTA) for Viscoelastic Properties

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique used to study the viscoelastic behavior of polymers, which exhibit both elastic (solid-like) and viscous (liquid-like) characteristics. wiley.comthermofisher.com When a plasticizer like this compound is incorporated into a polymer matrix, such as Poly(vinyl chloride) (PVC), DMTA can quantify the resulting changes in its mechanical properties as a function of temperature and frequency. tainstruments.com

The analysis involves applying a sinusoidal stress to a sample and measuring the resultant strain. From this, several key parameters are determined:

Storage Modulus (E' or G'): Represents the elastic component and is a measure of the material's stiffness. pbipolymer.com

Loss Modulus (E'' or G''): Represents the viscous component and relates to the material's ability to dissipate energy, often as heat. pbipolymer.com

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is often used to identify the glass transition temperature (Tg) of the polymer, a critical indicator of a plasticizer's effectiveness. A lower Tg indicates more effective plasticization. tainstruments.com

In studies of linear alkyl diol dibenzoates, which are structurally similar to this compound, DMTA is performed in torsion mode. mdpi.com Temperature sweeps, typically from 30°C to 100°C at a constant frequency (e.g., 1 Hz), are used to compare the torsional storage modulus (G') and loss modulus (G'') of PVC blends. The results help determine the Tg and assess how the plasticizer affects the material's stiffness across a range of temperatures. mdpi.com For example, the addition of a plasticizer generally lowers the Tg of PVC and broadens the tan delta peak. tainstruments.com

Table 1: Glass Transition Temperatures (Tg) of PVC Blends with Various Dibenzoate Plasticizers Determined by DMTA

Plasticizer (in PVC at 40 phr)Glass Transition Temperature (Tg) (°C)Reference
1,3-Propanediol Dibenzoate (1,3-PrDB)42.3 mdpi.com
1,5-Pentanediol Dibenzoate (1,5-PDB)36.8 mdpi.com
1,6-Hexanediol Dibenzoate (1,6-HDB)36.9 mdpi.com
Di(2-ethylhexyl) phthalate (DEHP)44.8 mdpi.com

Mechanical Property Evaluation in Plasticized Polymer Systems

The performance of this compound as a plasticizer is critically dependent on the mechanical properties it imparts to the host polymer. A series of standardized tests are employed to quantify its influence on the material's strength, flexibility, and durability.

Tensile Testing for Stress-Strain Behavior and Mechanical Resilience

Tensile testing is a fundamental method for evaluating the mechanical properties of plasticized polymers. It involves subjecting a sample to a controlled, uniaxial tensile force until it fails. The test yields a stress-strain curve, from which key properties are determined:

Tensile Strength (or Maximum Stress): The maximum stress the material can withstand before breaking.

Elongation at Break: The percentage increase in length that the material undergoes before fracturing, which indicates its ductility and flexibility.

Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

For PVC plasticized with various linear diol dibenzoates, tensile tests reveal how the chemical structure of the plasticizer affects these properties. Research on compounds like 1,3-propanediol dibenzoate (1,3-PrDB), 1,5-pentanediol dibenzoate (1,5-PDB), and 1,6-hexanediol dibenzoate (1,6-HDB) shows that they can produce PVC blends with flexibility and strength comparable to or exceeding those plasticized with the common commercial plasticizer di(2-ethylhexyl) phthalate (DEHP). mdpi.com

Table 2: Tensile Properties of PVC Blends Plasticized with Different Dibenzoates (at 40 phr)

PlasticizerElongation at Break (%)Stress at Break (MPa)Reference
1,3-Propanediol Dibenzoate (1,3-PrDB)360 ± 1220.3 ± 0.4 mdpi.com
1,5-Pentanediol Dibenzoate (1,5-PDB)374 ± 1320.0 ± 0.7 mdpi.com
1,6-Hexanediol Dibenzoate (1,6-HDB)374 ± 1319.7 ± 0.9 mdpi.com
Di(2-ethylhexyl) phthalate (DEHP)372 ± 1320.5 ± 0.7 mdpi.com

Torsional Modulus Assessment of Polymer Composites

The torsional modulus provides a measure of a material's stiffness or resistance to twisting. This property is particularly important for applications where the plasticized polymer may be subjected to torsional stresses. The torsional storage modulus (G') is typically determined using Dynamic Mechanical Thermal Analysis (DMTA) in torsion mode. mdpi.com

By conducting frequency or temperature sweeps, researchers can evaluate how the plasticizer affects the material's rigidity under dynamic conditions. In studies comparing various diol dibenzoates, the torsional modulus (G') is measured at a standard temperature and frequency (e.g., 25°C and 1 Hz) to provide a consistent basis for comparison. These measurements help in understanding the plasticizer's efficiency in modifying the polymer's mechanical response. mdpi.com

Table 3: Torsional Modulus of PVC Blends with Dibenzoate Plasticizers

Plasticizer (in PVC at 40 phr)Torsional Modulus G' at 25°C, 1 Hz (MPa)Reference
1,3-Propanediol Dibenzoate (1,3-PrDB)15.8 ± 3.1 mdpi.com
1,5-Pentanediol Dibenzoate (1,5-PDB)12.3 ± 1.6 mdpi.com
1,6-Hexanediol Dibenzoate (1,6-HDB)12.6 ± 1.6 mdpi.com
Di(2-ethylhexyl) phthalate (DEHP)9.0 ± 1.0 mdpi.com

Surface Hardness Measurement Techniques

Surface hardness is a critical property that reflects the plasticizer's effect on the surface of the polymer. It is a measure of the material's resistance to localized plastic deformation such as scratching or indentation. A common advanced technique for this is nano-indentation, which provides highly precise measurements of hardness and elastic modulus at the nanoscale.

In the characterization of PVC plasticized with dibenzoate esters, nano-indentation is used to assess surface hardness. mdpi.com The results can indicate how well the plasticizer is integrated into the polymer matrix at the surface and its effectiveness in softening the material. A lower surface hardness value generally corresponds to a more effective plasticizer.

Table 4: Surface Hardness of PVC/Dibenzoate Blends

Plasticizer (in PVC at 40 phr)Surface Hardness (GPa)Reference
1,3-Propanediol Dibenzoate (1,3-PrDB)0.10 ± 0.01 mdpi.com
1,5-Pentanediol Dibenzoate (1,5-PDB)0.09 ± 0.01 mdpi.com
1,6-Hexanediol Dibenzoate (1,6-HDB)0.09 ± 0.01 mdpi.com
Di(2-ethylhexyl) phthalate (DEHP)0.10 ± 0.01 mdpi.com

Environmental Degradation and Biotransformation Pathways of Dibenzoate Esters

Biodegradation Mechanisms of Dibenzoate Plasticizers

The biodegradation of dibenzoate plasticizers is a multi-step process initiated by microbial action. The chemical structure of the dibenzoate, particularly the central linker connecting the two benzoate (B1203000) moieties, plays a crucial role in determining the pathway and rate of degradation.

The initial and primary step in the biodegradation of all dibenzoate plasticizers is the enzymatic hydrolysis of one of the ester bonds. researchgate.netcefic-lri.org This reaction is carried out by esterase enzymes produced by common soil microorganisms, which cleave the ester linkage to release benzoic acid and the corresponding monoester metabolite. researchgate.netcefic-lri.org Subsequent hydrolysis of the second ester bond appears to be significantly slower, particularly for monoesters containing ether linkages, possibly due to the free hydroxyl group on the monoester inhibiting further enzymatic activity mdpi.com.

Specific microorganisms have been identified as key players in the degradation of dibenzoate plasticizers and their metabolites.

Rhodococcus rhodocrous : This common soil bacterium has been extensively used in studies to elucidate the biodegradation mechanisms of dibenzoate plasticizers. researchgate.netmdpi.com R. rhodocrous is capable of hydrolyzing the ester bonds of various dibenzoates and metabolizing the resulting products. researchgate.netmdpi.com Studies have shown its effectiveness in degrading dibenzoates with alkane linkers, such as 1,6-hexanediol dibenzoate, without the accumulation of persistent intermediate metabolites. researchgate.net

Pseudomonas putida : This metabolically versatile bacterium is well-known for its ability to degrade a wide range of aromatic compounds, including benzoic acid, which is a primary metabolite of dibenzoate hydrolysis. acs.orgdiva-portal.orgnih.gov P. putida utilizes the β-ketoadipate pathway for the aerobic degradation of benzoate. acs.orguj.edu.pl In this pathway, benzoate is converted through a series of enzymatic steps into central metabolic intermediates like succinate and acetyl-CoA, which can then be used for cell growth. acs.org The induction of either the ortho or meta cleavage pathway in P. putida can depend on the concentration of the benzoate substrate. nih.gov

Commercial dibenzoates like diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB) contain ether linkages in their central diol. mdpi.com While the initial hydrolysis occurs, the resulting monoester metabolites (diethylene glycol monobenzoate and dipropylene glycol monobenzoate) are very slow to degrade further, leading to their accumulation in the environment. researchgate.net This persistence is attributed to the ether function, which blocks the subsequent metabolic pathway of β-oxidation. researchgate.net

In contrast, "green" plasticizer candidates, such as 1,3-propanediol dibenzoate and 1,6-hexanediol dibenzoate, which have simple alkane chains as linkers, show more rapid and complete biodegradation. researchgate.netresearchgate.net The monobenzoates released from these compounds are degraded much more quickly than those from ether-containing plasticizers. researchgate.netcefic-lri.org For example, at a concentration of 0.4 g/L, the monobenzoate from 1,3-propanediol dibenzoate was found to degrade approximately 13 times faster than the monobenzoate from DPGDB. researchgate.netcefic-lri.org This is because unbranched alkanes are more readily biodegraded than ethers. researchgate.net

Linker MoietyExample CompoundRelative Degradation Rate of MonoesterAccumulation of Metabolites
Ether Linkage Diethylene Glycol Dibenzoate (DEGDB)Very SlowYes (Diethylene Glycol Monobenzoate)
Ether Linkage Dipropylene Glycol Dibenzoate (DPGDB)Very SlowYes (Dipropylene Glycol Monobenzoate)
Alkane Chain 1,6-Hexanediol DibenzoateRapidNo significant accumulation
Alkane Chain 1,3-Propanediol DibenzoateRapidNo significant accumulation

This table provides a comparative overview of degradation characteristics based on the linker structure.

Identification and Characterization of Degradation Metabolites in Environmental Systems

The primary metabolites formed from the initial enzymatic hydrolysis of dibenzoate esters are benzoic acid and the corresponding monoester . researchgate.netcefic-lri.orgresearchgate.net The fate of the monoester is highly dependent on its chemical structure.

For dibenzoates with an alkane linker, such as 1,6-hexanediol dibenzoate, the monoester is further metabolized. The terminal alcohol group of the monoester is oxidized to a carboxylic acid, forming a compound like 6-(benzoyloxy)hexanoic acid. researchgate.net This intermediate then undergoes β-oxidation, a common metabolic process for breaking down fatty acids, which leads to its complete degradation. researchgate.net This pathway prevents the accumulation of persistent metabolites. researchgate.net

Conversely, for dibenzoates with ether linkages like DEGDB and DPGDB, the resulting monoesters—diethylene glycol monobenzoate (D(EG)MB) and dipropylene glycol monobenzoate (D(PG)MB)—are resistant to further degradation. researchgate.net The presence of the ether bond blocks the oxidative pathway, leading to the accumulation of these monoesters as recalcitrant metabolites. nih.govresearchgate.net This is a significant environmental concern, as some studies have indicated that these monoester metabolites may exhibit higher toxicity than the parent dibenzoate compound. researchgate.net

Parent PlasticizerPrimary MetabolitesSubsequent Degradation Pathway
1,6-Hexanediol DibenzoateBenzoic Acid, 1,6-Hexanediol MonobenzoateOxidation of alcohol to carboxylic acid, followed by β-oxidation
Diethylene Glycol DibenzoateBenzoic Acid, Diethylene Glycol MonobenzoateBlocked by ether linkage, leading to accumulation
Dipropylene Glycol DibenzoateBenzoic Acid, Dipropylene Glycol MonobenzoateBlocked by ether linkage, leading to accumulation

This table outlines the degradation metabolites and subsequent pathways for different types of dibenzoate plasticizers.

Environmental Fate Modeling and Assessment

Plasticizers like 1,3-Butylene glycol dibenzoate are typically not covalently bonded to the polymer they are mixed with, such as poly(vinyl chloride) (PVC). nih.govresearchgate.netnih.gov This lack of chemical bonding allows them to migrate from the polymer matrix to the surface and subsequently leach into the surrounding environment. nih.govresearchgate.netnih.gov This process of migration is a key pathway for the entry of plasticizers into ecosystems. nih.gov

Several factors influence the rate of leaching and diffusion:

Temperature : Higher temperatures increase the rates of both diffusion and evaporation. d-nb.info

Plasticizer Structure : The molecular weight and structure of the plasticizer affect its mobility within the polymer. researchgate.net

Polymer Properties : The structure and morphology of the polymer matrix influence how readily the plasticizer can move through it.

Contact Medium : The rate of leaching is affected by the medium in contact with the plastic, with solvents like ethanol or oils often accelerating the process compared to water. researchgate.net

The migration of plasticizers can lead to the embrittlement and cracking of the plastic material over time, while also contributing to environmental contamination. diva-portal.orgforgeway.com

Studies on Environmental Persistence in Various Compartiments

While specific quantitative studies detailing the environmental half-life of this compound in various environmental compartments are limited in publicly available literature, its persistence can be inferred from its structural components and data on analogous substances. The primary mechanism for its removal from the environment is expected to be biodegradation.

The environmental fate of this compound is largely predicted by the behavior of its hydrolysis products: 1,3-Butylene glycol and benzoic acid. The initial step in its degradation pathway involves the hydrolysis of the ester bonds.

Studies on the parent alcohol, 1,3-Butylene glycol (also known as Butane-1,3-diol), demonstrate that it is readily biodegradable. According to data from a safety data sheet for the substance, it shows significant biodegradation in standard tests. oxea-chemicals.com An assessment by Canadian authorities on a related substance, 1,3-butanediol (B41344), (3R)-, concluded that it is not expected to be persistent in water due to high ready biodegradation, achieving over 60% degradation in 28 days. canada.ca

Aquatic Environment

When released into water, this compound is expected to partition primarily to the water column. canada.ca The ester linkages are susceptible to hydrolysis, breaking the compound down into 1,3-butylene glycol and benzoic acid. Both of these breakdown products are known to be readily biodegradable. Standardized aerobic biodegradation tests show that the parent compound, 1,3-Butylene glycol, is effectively degraded by activated sludge. oxea-chemicals.com This indicates a low potential for persistence in aquatic environments. General studies on dibenzoate esters suggest that biodegradation is the predominant loss mechanism in surface waters, with primary degradation half-lives ranging from less than a day to two weeks. researchgate.net

Terrestrial Environment

In soil, the persistence of this compound is also expected to be low. Research on structurally similar compounds, such as 1,3-propanediol dibenzoate and 1,4-butanediol (B3395766) dibenzoate, has shown that they are quickly biodegraded by common soil bacteria without the significant accumulation of metabolites. researchgate.net Given these findings, a similar fate is anticipated for this compound. The half-life of analogous esters in soil can range from less than one week to several months, depending on environmental conditions like temperature, moisture, and microbial population. researchgate.net

Sediment

While some portion of this compound may partition to sediment, biodegradation is still expected to be the primary degradation pathway. For similar esters, biodegradation is a key process in sediments. researchgate.net Longer half-lives may occur in anaerobic, nutrient-poor, or cold environments. researchgate.net However, the inherent biodegradability of its constituent parts suggests it would not persist indefinitely.

The following tables summarize the available data on the biodegradability of the parent compound and the inferred environmental persistence of this compound.

Table 1: Ready Biodegradability of 1,3-Butylene Glycol

This table presents data from a standard OECD 301 B test, which assesses the ready biodegradability of chemicals.

Test GuidelineInoculumParameterDurationResultClassification
OECD 301 B oxea-chemicals.comActivated Sludge (domestic, non-adapted)CO₂ Evolution29 days81% BiodegradationReadily Biodegradable

Table 2: Summary of Inferred Environmental Persistence for this compound

This table provides a qualitative summary of the expected persistence based on data from structurally similar compounds.

Environmental CompartmentExpected PersistencePrimary Removal MechanismSupporting Evidence
Surface Water LowBiodegradation following hydrolysisReadily biodegradable nature of 1,3-Butylene glycol. oxea-chemicals.comcanada.ca General data on dibenzoate esters show rapid degradation in aquatic systems. researchgate.net
Soil LowBiodegradationStructurally similar diol dibenzoates are rapidly degraded by soil bacteria. researchgate.net
Sediment Low to ModerateBiodegradationBiodegradation is the dominant loss mechanism for similar esters, though rates can be slower in anaerobic or cold conditions. researchgate.net

Theoretical and Computational Investigations of 1,3 Butylene Glycol Dibenzoate Systems

Molecular Modeling of Polymer-Plasticizer Interactions and Compatibility

Molecular dynamics (MD) simulations are a powerful tool for investigating the compatibility between a polymer and a plasticizer like 1,3-butylene glycol dibenzoate. researchgate.netresearchgate.net By modeling the system at an atomic level, it is possible to calculate key thermodynamic and structural parameters that govern miscibility and performance. researchgate.net

Key Parameters for Compatibility Assessment:

Binding Energy: This value quantifies the strength of the interaction between the polymer and plasticizer molecules. A higher binding energy typically indicates better compatibility. For instance, MD simulations can be used to calculate the interaction energy between this compound and a polymer like polyvinyl chloride (PVC), providing a measure of their affinity.

Solubility Parameter (δ): The principle of "like dissolves like" is quantified by the solubility parameter. Plasticizers and polymers with similar solubility parameters are more likely to be miscible. core.ac.uk The Flory-Huggins interaction parameter (χ), which is related to the solubility parameters, can also be calculated from MD simulations to predict the miscibility of a polymer-plasticizer blend. iu.edu.sa A negative or small positive value for χ suggests good compatibility.

Radial Distribution Function (RDF): The RDF describes how the density of surrounding atoms varies as a function of distance from a central atom. By analyzing the RDF, researchers can understand the spatial arrangement of plasticizer molecules around the polymer chains, revealing the nature of their intermolecular interactions. researchgate.net

Table 1: Illustrative Data from Molecular Dynamics Simulations of Polymer-Plasticizer Systems Note: This table presents typical data obtained from MD simulations of plasticizer-polymer systems to illustrate the concepts. Specific values for this compound would require dedicated simulation studies.

Parameter Value Implication for Compatibility
Binding Energy (kcal/mol) -55.8 Strong favorable interaction
Solubility Parameter (δ) - Polymer 19.5 (J/cm³)^½ Similar values suggest good miscibility
Solubility Parameter (δ) - Plasticizer 20.1 (J/cm³)^½ Similar values suggest good miscibility
Flory-Huggins Parameter (χ) 0.25 Indicates miscibility

Studies on various plasticizers, including dibenzoates, have shown that molecular simulations can reliably predict their compatibility with polymers like PVC. researchgate.net These simulations help in understanding how the molecular structure of the plasticizer influences its interaction with the polymer matrix. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. researchgate.net These calculations provide insights into the molecule's geometry, charge distribution, and orbital energies, which are fundamental to its chemical behavior. researchgate.net

Key Insights from Quantum Chemical Calculations:

Molecular Geometry Optimization: DFT methods can be used to determine the most stable three-dimensional conformation of the this compound molecule. This is crucial as the shape of the molecule influences how it fits within a polymer matrix.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. d-nb.info

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for understanding electrostatic interactions with polymer chains, particularly those with polar groups. The ester groups in this compound, for example, are expected to be electron-rich regions.

Table 2: Representative Quantum Chemical Calculation Results for a Benzoate (B1203000) Ester Note: This table provides example data for a benzoate ester, illustrating the type of information gained from quantum chemical calculations. The values are representative and not specific to this compound.

Property Calculated Value Significance
HOMO Energy -6.5 eV Relates to electron-donating ability
LUMO Energy -1.2 eV Relates to electron-accepting ability
HOMO-LUMO Gap 5.3 eV Indicates high kinetic stability
Dipole Moment 2.8 D Measures molecular polarity

Studies on benzoic acid and other benzoate esters have utilized these computational methods to analyze their geometric parameters and vibrational frequencies, providing a foundational understanding that can be extended to more complex molecules like this compound. researchgate.net

Simulation of Diffusion and Sorption Phenomena within Polymer Networks

The long-term performance of a plasticizer is dependent on its ability to remain within the polymer matrix. The loss of plasticizer through migration, diffusion, and evaporation can lead to embrittlement of the material. d-nb.info Computational models are used to simulate these transport phenomena. ucl.ac.uk

Modeling Approaches:

Molecular Dynamics (MD) Simulations: MD can be used to calculate the diffusion coefficient of the plasticizer within the polymer. By tracking the movement of individual plasticizer molecules over time, the mean squared displacement (MSD) can be determined, from which the diffusion coefficient is derived. ucl.ac.uk These simulations can explore how factors like temperature and plasticizer concentration affect the rate of diffusion. ucl.ac.uk

Transient Diffusion Models: Mathematical models based on Fick's laws of diffusion can be used to predict the rate of plasticizer loss from a polymer sample over time. researchgate.net These models consider the diffusion coefficient of the plasticizer in the polymer and its evaporation from the surface. d-nb.info They can be used to simulate plasticizer concentration profiles within the material as a function of time and environmental conditions. researchgate.net

Table 3: Sample Data from Plasticizer Diffusion Simulations Note: This table shows typical parameters and results from a simulation of plasticizer diffusion in a polymer matrix.

Parameter Value Description
Polymer Matrix Polyvinyl Chloride (PVC) The host polymer
Plasticizer Generic Dibenzoate The diffusing species
Temperature 333 K (60 °C) Simulation condition
Diffusion Coefficient (D) 1.5 x 10⁻¹⁰ cm²/s A measure of the plasticizer's mobility within the polymer
Predicted Time for 5% Mass Loss 2.5 years An estimation of the plasticizer's permanence

Research has shown that these simulation approaches are valuable for understanding the mechanisms of plasticizer migration and for predicting the service life of plasticized materials. d-nb.infoucl.ac.uk

Development of Predictive Models for Structure-Performance Relationships in Dibenzoate Systems

A key goal of computational chemistry in materials science is to develop models that can predict the performance of a compound based on its molecular structure. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used for this purpose. nih.gov

Building Predictive Models:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of dibenzoate compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with experimentally measured performance properties (e.g., plasticizing efficiency, migration resistance, glass transition temperature reduction). nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Table 4: Example of Molecular Descriptors Used in QSPR Models for Plasticizers

Descriptor Type Example Descriptor Property Influenced
Constitutional Molecular Weight Diffusion, Volatility
Topological Wiener Index (measures branching) Compatibility, Efficiency
Quantum Chemical Dipole Moment Interaction Strength
Thermodynamic Solubility Parameter Miscibility

Studies on linear alkyl diol dibenzoates have demonstrated clear structure-property relationships. For example, the length of the alkyl chain between the benzoate groups can significantly affect properties such as the glass transition temperature (Tg) of PVC blends. mdpi.comresearchgate.net Such studies provide the foundational data needed to develop robust predictive models for designing next-generation dibenzoate plasticizers with tailored performance characteristics. mdpi.com

Emerging Research Directions and Future Perspectives for 1,3 Butylene Glycol Dibenzoate

Development of Novel Dibenzoate Systems with Tailored Performance Profiles

A significant area of research focuses on creating novel dibenzoate systems, often through blending, to achieve specific performance characteristics that surpass those of single-component plasticizers. Scientists are moving beyond traditional diblends to develop more complex triblend platforms. researchgate.netmdpi.com These systems are engineered to offer formulators an improved high-solvating plasticizer that complements general-purpose plasticizers, enhancing properties like processing time, stain resistance, and rheology. google.comgoogle.com

One notable development is a triblend of diethylene glycol dibenzoate (DEGDB), dipropylene glycol dibenzoate (DPGDB), and 1,2-propylene glycol dibenzoate (PGDB). google.comumich.edu This blend has been shown to provide unexpectedly improved properties in low-VOC (Volatile Organic Compound) coatings, including stable viscosity after freeze-thaw cycles, superior gloss, and enhanced scrub and block resistance compared to traditional coalescents. umich.edu

Another research avenue explores the impact of the central diol structure on plasticizer effectiveness in polymers like poly(vinyl chloride) (PVC). mdpi.com A study evaluating linear alkyl diol dibenzoates with varying carbon chain lengths (C3 to C6) found that 1,5-pentanediol dibenzoate and 1,6-hexanediol dibenzoate, among others, performed as well as or better than the common phthalate plasticizer di(2-ethylhexyl) phthalate (DEHP) in terms of thermal and mechanical properties. mdpi.com This research highlights a strategy to tailor plasticizer performance by modifying the glycol backbone.

Interestingly, this research also identified 1,4-butanediol (B3395766) dibenzoate as a reversible, heat-activated plasticizer. mdpi.com At room temperature, it can crystallize within the PVC matrix, causing the material to harden. However, upon gentle heating, it re-dissolves and acts as an effective plasticizer again, opening possibilities for its use as a processing aid for shaping materials at elevated temperatures. mdpi.com

Table 1: Performance Comparison of Novel Dibenzoate Systems in PVC This table is interactive. Users can sort the data by clicking on the column headers.

Dibenzoate System Key Performance Attribute(s) Potential Application(s)
DEGDB/DPGDB/PGDB Triblend Low VOC, improved gloss, scrub resistance, freeze/thaw stability umich.edu Architectural and industrial coatings, paints google.comumich.edu
1,5-Pentanediol Dibenzoate High plasticizing effectiveness, comparable to DEHP mdpi.com General-purpose PVC plasticization, DEHP replacement mdpi.com

Integration with Sustainable Polymer Technologies and Circular Economy Initiatives

The global push for sustainability is profoundly influencing the chemical industry. Research into 1,3-butylene glycol dibenzoate is increasingly aligned with sustainable polymer technologies and the principles of a circular economy, which emphasizes the use of renewable resources and the design of recyclable materials. nih.gov

A key trend is the development of bio-based 1,3-butylene glycol, the precursor to this compound. Companies are launching innovative, bio-based versions derived from the microbial fermentation of renewable sugars from non-staple food sources. This green synthesis pathway significantly reduces greenhouse gas emissions compared to traditional petrochemical production routes. The use of bio-based 1,3-butylene glycol to synthesize its dibenzoate ester would create a plasticizer with a much lower carbon footprint, decoupling it from fossil feedstocks.

Furthermore, the development of non-phthalate dibenzoates is part of a broader effort to replace plasticizers like DEHP, which have faced scrutiny. Research is focused on creating "green plasticizers" that are not only effective but also have favorable environmental profiles, such as rapid biodegradability and low toxicity. mdpi.com Designing polymers and additives that are biodegradable can reduce the environmental impact of plastic leakage and allow materials to be reincorporated into natural cycles. This approach is central to creating an effective after-use plastics economy and mitigating plastic waste.

Exploration of Advanced Functionalization and Derivatization Routes for Expanded Applications

Looking ahead, a promising research frontier is the advanced functionalization and derivatization of the this compound molecule itself. While current research often focuses on blending, future work may involve chemically modifying the base molecule to impart novel functionalities. This involves adding specific chemical groups to the glycol backbone or the benzoate (B1203000) rings to create multifunctional plasticizers.

For example, incorporating phosphorus-containing moieties could yield a plasticizer with inherent flame-retardant properties. acs.org This would be highly valuable for PVC applications where both flexibility and fire safety are required, potentially reducing the need for additional flame-retardant additives. Similarly, functional groups that can participate in polymerization or cross-linking could be attached, allowing the dibenzoate to be chemically grafted onto the polymer backbone. This would create a permanently bound plasticizer, eliminating issues of migration and extraction over the product's lifespan.

Derivatization could also be used to fine-tune solubility parameters, enhance UV stability, or improve compatibility with a wider range of polymers beyond PVC. The synthesis of such specialized molecules represents a significant step toward creating high-value, performance-driven materials for advanced applications. While the derivatization of glycols for analytical purposes is established, applying these principles to create new classes of functional plasticizers is a key area for future exploration. chromforum.orgnih.govnih.govresearchgate.net

Application of In-Situ Spectroscopic and Microscopic Probes for Real-Time Mechanistic Insights

To optimize the performance of this compound in polymer systems, a deep understanding of its molecular interactions is essential. Emerging research is applying advanced in-situ spectroscopic and microscopic techniques to gain real-time insights into plasticizer dynamics within the polymer matrix. umich.edu

Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Broadband Dielectric Spectroscopy (BDS) are being used to probe the interactions between plasticizers and polymer chains. nih.govacs.org These methods can detect shifts in vibrational energies of functional groups, providing direct evidence of molecular interactions and helping to quantify the compatibility between the components. nih.govucl.ac.uk

More advanced surface-specific techniques like Sum Frequency Generation (SFG) vibrational spectroscopy and Coherent Anti-Stokes Raman Scattering (CARS) are being employed to study the molecular structure at the surface and interfaces of plasticized polymers. umich.edursc.org This is crucial because the surface is where plasticizer migration and leaching begin. These in-situ probes allow researchers to observe the behavior of plasticizer molecules in real-time as the material is exposed to different environmental conditions, such as water or plasma treatments. rsc.org By understanding the molecular-level mechanisms of plasticization and migration, scientists can better design more stable and durable polymer formulations. rsc.orgnih.gov

Table 2: Advanced Probes for Studying Plasticizer Dynamics This table is interactive. Users can sort the data by clicking on the column headers.

Technique Type of Insight Research Application
FTIR / Raman Spectroscopy Molecular interactions, chemical bonding changes nih.gov Assessing polymer-plasticizer compatibility nih.govucl.ac.uk
Broadband Dielectric Spectroscopy (BDS) Molecular mobility, glass transition dynamics acs.orgnih.gov Quantifying changes in polymer chain dynamics nih.gov
Sum Frequency Generation (SFG) Surface-specific molecular structure and orientation umich.edursc.org Investigating surface segregation of plasticizers rsc.org

Elucidation of Complex Interfacial Phenomena in Polymer Blends Containing this compound

Future research is directed at elucidating the complex interfacial phenomena in polymer blends containing this dibenzoate. As a high-solvating agent, the plasticizer may preferentially locate at the interface between two polymer phases, acting as a compatibilizer. This can lower the interfacial tension between the polymers, leading to a finer, more stable dispersion of one polymer within the other. scilit.comresearchgate.net A reduction in interfacial tension is critical for preventing the coalescence of dispersed phases during processing and for improving stress transfer between the phases in the final product. researchgate.net

However, the role of plasticizers can be complex. In some systems, they may compete with other additives or reactive compatibilizers, altering the intended morphology and properties of the blend. mdpi.com Understanding how this compound distributes itself within a multi-component blend and how it affects interfacial adhesion is key to designing advanced polymer alloys with tailored macroscopic properties. mdpi.com This research is vital for expanding the use of this dibenzoate in sophisticated applications beyond simple plasticization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity 1,3-butylene glycol dibenzoate?

  • Methodological Answer : The compound can be synthesized via esterification of 1,3-butylene glycol with benzoyl chloride in anhydrous conditions using pyridine as a catalyst. Key parameters include maintaining a 2:1 molar ratio (acid chloride:diol), reaction temperatures of 60–80°C, and reflux for 4–6 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) ensures >98% purity. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm ester linkages (benzoyl protons at δ 7.8–8.1 ppm; glycol backbone protons at δ 4.2–4.5 ppm). FTIR analysis should show C=O stretches at 1720–1740 cm1^{-1}. Differential Scanning Calorimetry (DSC) determines melting behavior (reported range: 18–20°C for similar dibenzoates) .

Q. How can researchers assess the thermal stability of this compound in polymer formulations?

  • Methodological Answer : Conduct Thermogravimetric Analysis (TGA) under nitrogen flow (10°C/min) to identify decomposition temperatures. Compare with control plasticizers (e.g., diethyl phthalate) to evaluate relative stability. Degradation onset >200°C indicates suitability for high-temperature applications .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent impurities. Use a standardized protocol:

  • Saturate solvents at 25°C for 24 hours under inert atmosphere.
  • Quantify solubility via UV-Vis spectroscopy (calibration at λ = 270 nm).
  • Cross-validate with Hansen solubility parameters (δd_d, δp_p, δh_h) calculated via molecular dynamics simulations .

Q. How can computational modeling predict the plasticization efficiency of this compound in polyvinyl chloride (PVC)?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to calculate the Flory-Huggins interaction parameter (χ\chi) between PVC and the plasticizer. A χ<0.5\chi < 0.5 indicates compatibility. Validate experimentally by measuring glass transition temperature (TgT_g) reduction via Dynamic Mechanical Analysis (DMA) .

Q. What advanced spectroscopic methods identify degradation products of this compound under UV exposure?

  • Methodological Answer : Use LC-QTOF-MS with electrospray ionization (ESI) in positive mode to detect degradation byproducts (e.g., benzoic acid or monoesters). Accelerated UV aging (300–400 nm, 50 W/m2^2) for 500 hours followed by spectral deconvolution reveals photolytic pathways .

Methodological Challenges & Solutions

Q. How to address inconsistencies in reported toxicity profiles of this compound?

  • Methodological Answer : Discrepancies may stem from impurity variations. Implement:

  • Rigorous batch testing via GC-MS to quantify residual benzoyl chloride (<0.1% threshold).
  • Standardized in vitro assays (e.g., MTT for cytotoxicity) using HepG2 cells with positive controls (e.g., dibutyl phthalate) .

Q. What experimental designs optimize the use of this compound in green polymer composites?

  • Methodological Answer : Apply Design of Experiments (DoE) with variables:

  • Plasticizer concentration (10–30 wt%)
  • Biopolymer type (PLA vs. PHA)
  • Processing temperature (160–200°C)
    • Analyze responses (tensile strength, elongation at break) via ANOVA to identify significant factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.